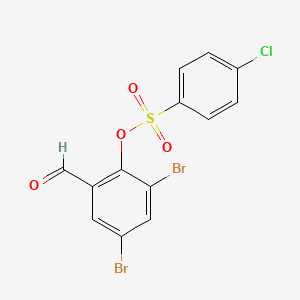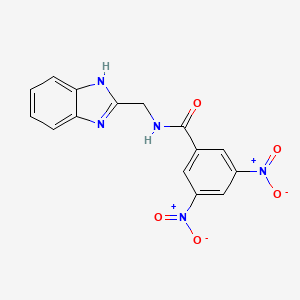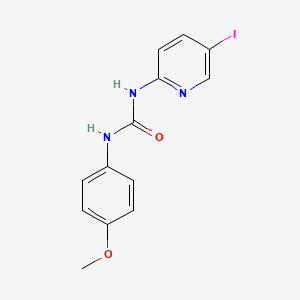![molecular formula C23H21N3O3S B2398262 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-88-8](/img/structure/B2398262.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a mesitylthiazole moiety, and a dioxopyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Mesitylthiazole Moiety:
Attachment of the Dioxopyrrolidinyl Group: This could be done through a nucleophilic substitution reaction where the dioxopyrrolidinyl group is introduced to the benzamide core.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use as a drug candidate for treating specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins to modulate their activity. This interaction could involve binding to the active site of an enzyme, altering receptor conformation, or disrupting protein-protein interactions.
相似化合物的比较
Similar Compounds
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide: can be compared with other benzamide derivatives, thiazole-containing compounds, and dioxopyrrolidinyl-substituted molecules.
Benzamide Derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.
Thiazole-Containing Compounds: Known for their antimicrobial and anticancer properties.
Dioxopyrrolidinyl-Substituted Molecules: Studied for their potential as enzyme inhibitors or modulators.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-13-10-14(2)21(15(3)11-13)18-12-30-23(24-18)25-22(29)16-4-6-17(7-5-16)26-19(27)8-9-20(26)28/h4-7,10-12H,8-9H2,1-3H3,(H,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJFEVKKTFPIGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2398179.png)
![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)
![2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2398184.png)


![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)

